6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyridine These moieties are known for their significant biological activities and are commonly found in pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving ortho-aminothiophenol and a suitable carbonyl compound.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to form the piperazinyl-benzothiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carbonitrile group.
Scientific Research Applications
6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Studied for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: Dopamine and serotonin receptors, which are implicated in various neurological disorders.
Pathways Involved: The compound acts as an antagonist at these receptors, modulating neurotransmitter activity and potentially alleviating symptoms of conditions like schizophrenia and depression.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyridine ring.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Contains a similar pyridine-piperazine structure but with different substituents.
Uniqueness
6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its combination of benzothiazole, piperazine, and pyridine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N5S |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H15N5S/c18-12-13-4-3-7-16(19-13)21-8-10-22(11-9-21)17-14-5-1-2-6-15(14)23-20-17/h1-7H,8-11H2 |
InChI Key |
SCAFUCDHKNNVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=N2)C#N)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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